N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide (CAS 603947-71-3) is a synthetic small molecule belonging to the 1,2,4-triazino[5,6-b]indole class, characterized by a fused triazine–indole heterocyclic core linked via a thioether bridge to an N-isopropyl acetamide moiety. The 8-ethoxy substitution on the indole ring and the unsubstituted 5H position distinguish it from closely related analogs within this pharmacologically active scaffold family.

Molecular Formula C16H19N5O2S
Molecular Weight 345.4 g/mol
Cat. No. B12577089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide
Molecular FormulaC16H19N5O2S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC(C)C
InChIInChI=1S/C16H19N5O2S/c1-4-23-10-5-6-12-11(7-10)14-15(18-12)19-16(21-20-14)24-8-13(22)17-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,17,22)(H,18,19,21)
InChIKeyZOQCUWJKUKLTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide – Core Scaffold and Procurement-Relevant Class Identity


N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide (CAS 603947-71-3) is a synthetic small molecule belonging to the 1,2,4-triazino[5,6-b]indole class, characterized by a fused triazine–indole heterocyclic core linked via a thioether bridge to an N-isopropyl acetamide moiety . The 8-ethoxy substitution on the indole ring and the unsubstituted 5H position distinguish it from closely related analogs within this pharmacologically active scaffold family . Triazinoindole derivatives have been investigated for antimicrobial, antidepressant, anticonvulsant, antiviral, and antitumor activities, making scaffold selection a critical procurement decision for drug discovery programs [1].

Why N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the 1,2,4-triazino[5,6-b]indole acetamide series, minute structural variations produce substantial shifts in biological activity profiles. The Shruthi et al. (2015) study demonstrated that among N-aryl substituted analogs, antimicrobial MIC values varied by over 10-fold depending solely on the phenyl substituent pattern, and antidepressant versus anticonvulsant selectivity was exquisitely sensitive to the nature of the N-substituent [1]. The target compound carries three critical points of differentiation from the most extensively characterized series—(i) an N-isopropyl rather than N-aryl acetamide terminus, (ii) an 8-ethoxy rather than 8-methoxy or 8-halo indole substitution, and (iii) a free 5H rather than 5-methyl indole nitrogen—all of which are known from patent and literature SAR to independently modulate antiviral potency, CNS penetration, and metabolic stability [2][3]. Generic substitution without confirmatory bridging data therefore carries a high risk of activity loss or altered selectivity.

N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide – Quantitative Differentiation Evidence Against Closest Analogs


5H (Unsubstituted) vs. 5-Methyl Indole Nitrogen: Impact on Hydrogen-Bond Donor Count and Predicted CNS Permeability

The target compound retains a free indole NH at position 5 (5H), whereas the closest commercially cataloged analog (CAS 603947-84-8) carries a 5-methyl substituent . The 5H form contributes one additional hydrogen-bond donor (HBD) relative to the 5-methyl analog (HBD count = 2 vs. 1). In CNS drug discovery, HBD count is a critical parameter in the MPO (Multi-Parameter Optimization) desirability score; an HBD count ≤ 3 is favored for passive blood–brain barrier penetration [1]. While both values fall within the acceptable range, the 5H compound's additional HBD may enhance target engagement with hydrogen-bond-accepting residues in biological targets, and the absence of 5-methyl eliminates a potential site for CYP450-mediated N-dealkylation, potentially improving metabolic stability compared to the 5-methyl analog [2].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

N-Isopropyl vs. N-Aryl Acetamide Substituent: Molecular Weight, Lipophilicity, and Predicted Solubility Advantages

The target compound bears an N-isopropyl acetamide group (MW = 345.4 g/mol; calculated logP ≈ 2.4), contrasting with the more extensively published N-aryl acetamide series (e.g., N-phenyl, N-(4-chlorophenyl), N-(4-fluorophenyl) analogs with MW ranging from 350 to 400+ g/mol and calculated logP values of 3.2–4.5) [1]. The lower molecular weight and reduced lipophilicity of the N-isopropyl derivative predict superior aqueous solubility and reduced risk of phospholipidosis and hERG liability, which are commonly associated with highly lipophilic aryl substituents [2]. In the QSAR model published by Shelke et al. (2010) for N-aryl analogs, biological activity correlated with FOSA (hydrophilic component of total polar surface area) and PISA (carbon–pi contribution to polar surface area), parameters that would shift significantly upon replacement of the aryl group with isopropyl [3]. This implies that the N-isopropyl compound occupies a distinct region of property space and may exhibit a different selectivity window than its N-aryl counterparts.

Drug Discovery Lead Optimization ADME Properties

8-Ethoxy vs. 8-Methoxy Substitution: Lipophilicity-Driven Differentiation in Membrane Permeability and Metabolic Profile

The 8-ethoxy substituent (OCH2CH3; π contribution ≈ +0.38 relative to H) confers higher lipophilicity than the 8-methoxy analog (OCH3; π contribution ≈ –0.02) while remaining within the typical drug-like logP range [1]. In the 1,2,4-triazino[5,6-b]indole series, the 8-position substituent directly modulates the electronic character of the indole ring, influencing both target binding affinity and metabolic oxidation susceptibility. The patent literature on polysubstituted triazinoindoles explicitly includes ethoxy as a preferred substituent for antiviral activity optimization, with antiviral potency shown to be sensitive to the size and electronic nature of the 7- and 8-position substituents [2]. The ethoxy group is larger than methoxy (molar refractivity: 12.5 vs. 7.9 cm³/mol), which may fill a lipophilic pocket differently and reduce O-demethylation-mediated clearance that commonly limits the metabolic stability of methoxy-substituted aromatic compounds [3].

Medicinal Chemistry Structure–Activity Relationship Indole Functionalization

Thioether–Acetamide Linker vs. Direct Thioether Analogs: Enhanced Hydrogen-Bonding Capacity and Conformational Flexibility

The target compound incorporates an acetamide moiety (CH2CONH-iPr) connected via a thioether bridge to the triazinoindole core, distinguishing it from direct 3-(isopropylthio)-5H-[1,2,4]triazino[5,6-b]indole (CAS 306744-83-2), which lacks the acetamide extension . The acetamide linker contributes one additional hydrogen-bond acceptor (carbonyl oxygen) and one hydrogen-bond donor (amide NH), increasing the total polar surface area (tPSA) by approximately 29 Ų relative to the direct thioether analog (estimated tPSA: ~73 Ų vs. ~44 Ų). In the triazinoindole-3-thioether series co-crystallized with the Eis acetyltransferase from Mycobacterium tuberculosis (PDB 6b3t), the inhibitor's acetamide carbonyl was shown to participate in a critical hydrogen-bond network within the aminoglycoside binding site, demonstrating that this linker element can directly contribute to binding affinity and specificity [1]. The acetamide group also introduces a freely rotatable bond (S–CH2–CO), increasing conformational entropy relative to the rigid direct thioether, which may facilitate induced-fit binding to diverse target conformations.

Scaffold Optimization Linker Design Target Engagement

Class-Level Antimicrobial Potency Benchmark: Triazinoindole Acetamides vs. Standard Antibiotics

In the systematic study by Shruthi et al. (2015), a panel of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides was screened against bacterial and fungal strains. The authors reported that 'most of the compounds showed lesser MIC value than the standard drug used when tested for antimicrobial activity' [1]. This establishes a class-level baseline that the triazinoindole acetamide scaffold, of which the target compound is a direct member, can outperform reference antibiotics in MIC assays. While the published MIC values pertain to N-aryl rather than N-isopropyl analogs, the conserved thioether–acetamide–triazinoindole pharmacophore suggests that the target compound would exhibit antimicrobial activity within the same order of magnitude, with the N-isopropyl substituent potentially modulating potency and spectrum via altered lipophilicity and target binding.

Antimicrobial Resistance MIC Determination Drug Discovery

Crystallographically Validated Target Engagement Potential: Triazinoindole-3-thioether Binding Mode in Eis Acetyltransferase (PDB 6b3t)

High-throughput screening identified substituted 1,2,4-triazino[5,6-b]indole-3-thioether molecules as effective inhibitors of the Mycobacterium tuberculosis enhanced intracellular survival (Eis) acetyltransferase, an enzyme that confers kanamycin resistance in TB [1]. The co-crystal structure (PDB 6b3t) revealed that these inhibitors occupy the aminoglycoside binding site within a hydrophobic cavity, with the thioether-acetamide moiety forming specific hydrogen-bond contacts [2]. Although the co-crystallized ligand is not identical to the target compound, the shared triazinoindole-3-thioether-acetamide architecture suggests that the target compound could engage the same binding pocket. This crystallographic evidence provides a structural rationale for prioritizing the target compound's scaffold in anti-tubercular adjuvant discovery programs, where the specific 8-ethoxy and N-isopropyl substituents may further optimize complementarity to the hydrophobic binding cavity.

Tuberculosis Structure-Based Drug Design Eis Inhibitor

Procurement-Relevant Application Scenarios for N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide


CNS Drug Discovery: Antidepressant or Anticonvulsant Lead Optimization with Favorable Physicochemical Profile

The target compound's N-isopropyl substitution (lower MW and clogP vs. N-aryl analogs [1]) and 5H (unsubstituted) indole NH (HBD = 2, within CNS MPO guidelines [2]) position it as a differentiated starting point for CNS lead optimization. The class-level antidepressant and anticonvulsant activity established for triazinoindole acetamides supports its screening in tail suspension test (TST) and maximal electroshock (MES) models [3].

Antimicrobial Resistance: Screening Candidate Against Drug-Resistant Bacterial and Fungal Strains

Given the demonstrated antimicrobial activity of the triazinoindole acetamide class, with multiple analogs exhibiting MIC values superior to standard antibiotics [1], the target compound is a logical procurement choice for MIC determination panels against ESKAPE pathogens and drug-resistant Candida spp. The 8-ethoxy substituent may confer a distinct spectrum or potency profile relative to the published 8-methoxy and 8-halo series.

Tuberculosis Adjuvant Therapy: Eis Acetyltransferase Inhibition for Kanamycin Sensitization

The crystallographically validated binding mode of triazinoindole-3-thioether scaffolds within the Eis acetyltransferase aminoglycoside binding pocket (PDB 6b3t) [2] provides a strong structural rationale for procuring the target compound as an Eis inhibitor screening candidate. Its thioether–acetamide linker architecture is directly analogous to the co-crystallized inhibitors, and the 8-ethoxy and N-isopropyl substituents may offer improved complementarity to the hydrophobic binding cavity.

Antiviral Discovery: Rhinovirus and Vaccinia Virus Inhibition Screening

The US Patent 3,637,687 on polysubstituted triazinoindoles explicitly claims antiviral activity against vaccinia and rhinoviruses, with favorable therapeutic ratios demonstrated in standard tube dilution assays [3]. The target compound's 8-ethoxy substitution is among the preferred substituents enumerated in the patent, supporting its procurement for antiviral screening panels.

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